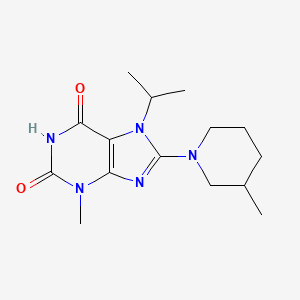

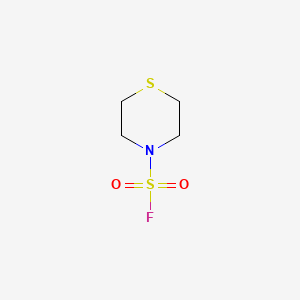

N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication. Nicotinamide is a substrate for nicotinamide phosphoribosyltransferase and plays a key role in energy metabolism and cell health. The compound appears to be a synthetic molecule that may have been designed for potential biological activity, given the presence of a nicotinamide moiety and a thiophene group, which are common in pharmaceuticals.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the coupling of nicotinic acid with various substituents to enhance or modify biological activity. For example, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized to discover novel herbicides, showing that modifications to the nicotinamide structure can lead to significant biological activities . Similarly, N-(thiophen-2-yl) nicotinamide derivatives were synthesized by combining nicotinic acid with thiophene, indicating that the thiophene group can be incorporated into nicotinamide derivatives to produce compounds with potential fungicidal activity . These methods could be relevant to the synthesis of the compound , which also contains a thiophene group and a nicotinamide moiety.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can significantly influence their biological activity. For instance, the crystal structures of copper(II) chlorobenzoates with nicotinamide revealed that the coordination molecules are connected by hydrogen bonds, creating supramolecular chains or sheets . This suggests that the molecular structure of "N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide" could also exhibit specific supramolecular interactions, potentially affecting its biological properties.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including cyclization. For example, 2-chloro-N-(2-pyridinyl)nicotinamides were found to cyclize to form dipyridopyrimidin-11-ium chlorides, a reaction influenced by steric and electronic effects . Although the compound is not identical to those studied, it is possible that it could undergo similar cyclization reactions or other transformations based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Carbacylamidophosphates containing nicotinamide, for instance, showed that the nature of substituents on the phosphorus atom can affect the compound's hydrogen bonding and overall three-dimensional network . These properties are crucial for understanding the behavior of the compound in biological systems and could be used to predict the properties of "N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide".

Scientific Research Applications

Herbicidal Activity

Nicotinic acid derivatives, including N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been studied for their herbicidal activity. For instance, a study demonstrated that certain N-(arylmethoxy)-2-chloronicotinamides exhibit excellent herbicidal activity against specific weed species. These findings suggest potential applications in the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Structural Analysis and Synthesis

Research on nicotinamide derivatives also focuses on their structural properties and synthetic processes. Studies have described the synthesis and crystal structure of various nicotinamide derivatives, which can aid in understanding their chemical behavior and potential applications in various fields. For example, one study discussed the synthesis and crystal structure of different isomeric 2-chloro-N-(nitrophenyl)nicotinamides (M. D. de Souza et al., 2005).

Antimicrobial and Antifungal Activity

Certain nicotinamide derivatives have shown promise in antimicrobial and antifungal applications. Research has synthesized and tested various derivatives for their effectiveness against bacterial and fungal pathogens, offering insights into potential therapeutic applications (Jun‐Yan Shang et al., 2019).

Corrosion Inhibition

Nicotinamide derivatives have been evaluated as corrosion inhibitors. Research into their effectiveness in protecting metals, such as mild steel, in corrosive environments like hydrochloric acid solutions, highlights potential industrial applications (M. P. Chakravarthy et al., 2014).

Pharmaceutical and Therapeutic Potential

In the pharmaceutical domain, nicotinamide derivatives are explored for their therapeutic potential, including as inhibitors in various biochemical processes. These compounds are investigated for their role in inhibiting enzymes like monoamine oxidase, suggesting potential use in treating diseases related to these enzymes (Lei Shi et al., 2010).

properties

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-12-4-3-11(9-19)15(8-12)21-16(22)14-2-1-6-20-17(14)23-13-5-7-24-10-13/h1-4,6,8,13H,5,7,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLWEBGKAZAKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)